

Application Notes & Protocols: Analytical Methods for 2-(Pyrimidin-2-ylamino)-propionic acid

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Compound of Interest

Compound Name:	2-(Pyrimidin-2-ylamino)-propionic acid
CAS No.:	126190-31-6
Cat. No.:	B164004

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

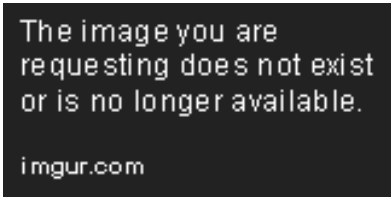
2-(Pyrimidin-2-ylamino)-propionic acid is a heterocyclic amino acid derivative. As a structural analog of biologically significant molecules, it represents a class of compounds of interest in pharmaceutical synthesis and drug discovery. The pyrimidine core is a fundamental component of nucleobases and is found in numerous therapeutic agents, making derivatives like this valuable as intermediates or potential pharmacophores.

Accurate and robust analytical methods are paramount for ensuring the identity, purity, and quality of such compounds throughout the development lifecycle. This guide provides a comprehensive overview of the principal analytical techniques for the characterization and quantification of **2-(Pyrimidin-2-ylamino)-propionic acid**, designed for practical application in a research and development setting. The protocols herein are built on established principles for analyzing polar, heterocyclic small molecules and are designed as self-validating systems.^[1]

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

Key characteristics of **2-(Pyrimidin-2-ylamino)-propionic acid** are summarized below.

Property	Value	Rationale & Implication for Analysis
Molecular Formula	C ₇ H ₉ N ₃ O ₂	Provides the basis for exact mass determination in mass spectrometry.
Molecular Weight	167.17 g/mol	Essential for mass spectrometry and for preparing standard solutions of known molarity.
Structure		The structure contains a moderately polar pyrimidine ring, a secondary amine linker, and a polar carboxylic acid group. This amphoteric nature, possessing both acidic (carboxyl) and basic (pyrimidine nitrogens, secondary amine) sites, dictates its solubility and chromatographic behavior.
Calculated LogP	-0.2 - 0.5	The low LogP value indicates high polarity, suggesting poor retention on traditional reversed-phase columns without mobile phase modification. This is a key challenge for HPLC method development.[2]
UV Chromophore	Pyrimidine Ring	The aromatic pyrimidine ring is expected to have a strong UV absorbance, making UV-based detection in HPLC a viable and straightforward approach.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Assay

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for assessing the purity and quantifying the content (assay) of **2-(Pyrimidin-2-ylamino)-propionic acid**. The main challenge is managing the compound's high polarity.^{[2][3]}

Scientific Principle & Method Causality

The selected method utilizes a C18 stationary phase, which separates compounds based on hydrophobicity. Due to the analyte's polar nature, a highly aqueous mobile phase is necessary. The addition of an acid, such as formic acid, serves two critical functions:

- **Peak Shape Improvement:** It suppresses the ionization of the carboxylic acid group (analyte) and any residual free silanols on the HPLC column packing, leading to sharper, more symmetrical peaks.
- **MS-Compatibility:** Formic acid is a volatile mobile phase modifier, making it ideal for subsequent detection by mass spectrometry (LC-MS).^[4]

An organic modifier gradient (acetonitrile) is used to elute the analyte and any less polar impurities from the column in a reasonable timeframe.

Detailed Experimental Protocol: RP-HPLC

Objective: To determine the purity of a **2-(Pyrimidin-2-ylamino)-propionic acid** sample by assessing the main peak area relative to all other peaks.

Instrumentation & Materials:

- HPLC or UPLC system with a UV/PDA detector.
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
- Solvents: LC-MS grade acetonitrile and water, Formic acid (≥99%).
- Sample: **2-(Pyrimidin-2-ylamino)-propionic acid**.

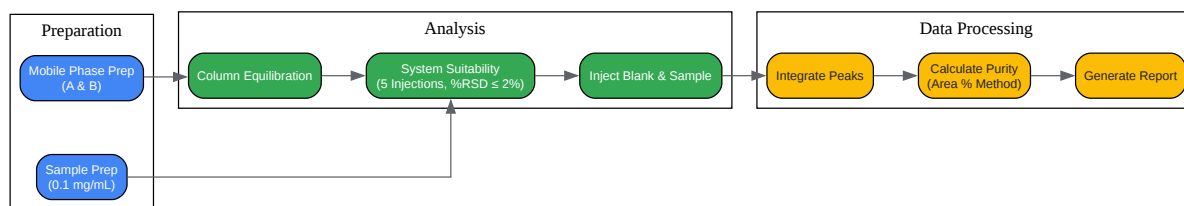
Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of LC-MS grade water.
 - Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of LC-MS grade acetonitrile.
 - Degas both mobile phases using sonication or vacuum filtration.
- Standard/Sample Preparation:
 - Prepare a stock solution by accurately weighing ~10 mg of **2-(Pyrimidin-2-ylamino)-propionic acid** and dissolving it in 10 mL of a 50:50 mixture of Water/Acetonitrile to create a 1 mg/mL solution.
 - Dilute this stock solution to a working concentration of approximately 0.1 mg/mL (100 µg/mL) using the same diluent.
- Chromatographic Conditions:
 - A summary of the starting conditions is provided in the table below.

Parameter	Recommended Setting
Column	C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µm
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	5 µL
Detector	UV/PDA at 254 nm (or optimal wavelength)
Run Time	20 minutes (including re-equilibration)

- System Suitability Test (SST):
 - Before running samples, perform five replicate injections of the standard solution.
 - Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be $\leq 2.0\%$.^[5] This ensures the system is performing consistently.
- Analysis & Data Processing:
 - Inject a blank (diluent), followed by the sample solution.
 - Integrate all peaks in the chromatogram.
 - Calculate purity using the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.

Workflow Visualization



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Caption: General workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is the definitive technique for confirming the identity of **2-(Pyrimidin-2-ylamino)-propionic acid** by providing precise mass-to-charge ratio (m/z) information.

Scientific Principle & Method Causality

This method couples the separation power of HPLC with the detection specificity of mass spectrometry. Electrospray Ionization (ESI) is the preferred ionization technique because it is a "soft" method suitable for polar, thermally labile molecules.[6] In positive ion mode (+ESI), the acidic mobile phase promotes the protonation of the analyte, primarily on the basic nitrogen atoms of the pyrimidine ring, to form the pseudomolecular ion $[M+H]^+$.

Fragmentation analysis (MS/MS) provides structural confirmation. By isolating the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of N-substituted pyrimidines often involves cleavages at the substituent or characteristic losses from the pyrimidine ring itself.[1][6][7]

Detailed Experimental Protocol: LC-MS

Objective: To confirm the molecular weight and obtain structural information via fragmentation for **2-(Pyrimidin-2-ylamino)-propionic acid**.

Instrumentation & Materials:

- LC-MS system with an ESI source (e.g., Q-TOF or Triple Quadrupole).
- Utilize the same column, mobile phases, and sample preparation as the HPLC method described in Section 3.2.

Procedure:

- LC Conditions: Employ the same chromatographic conditions as outlined in Table 3.2. This ensures that retention times are consistent.
- MS Parameters (Starting Point):
 - The parameters in the table below should be optimized for the specific instrument used.

Parameter	Recommended Setting
Ionization Mode	Positive Electrospray (+ESI)
Capillary Voltage	3.5 - 4.5 kV
Source Temp.	120 - 150 °C
Desolvation Temp.	350 - 450 °C
Scan Range (Full Scan)	m/z 50 - 500
Targeted Ion (MS/MS)	m/z 168.08 (Calculated [M+H] ⁺)
Collision Energy (MS/MS)	10 - 30 eV (Ramp)

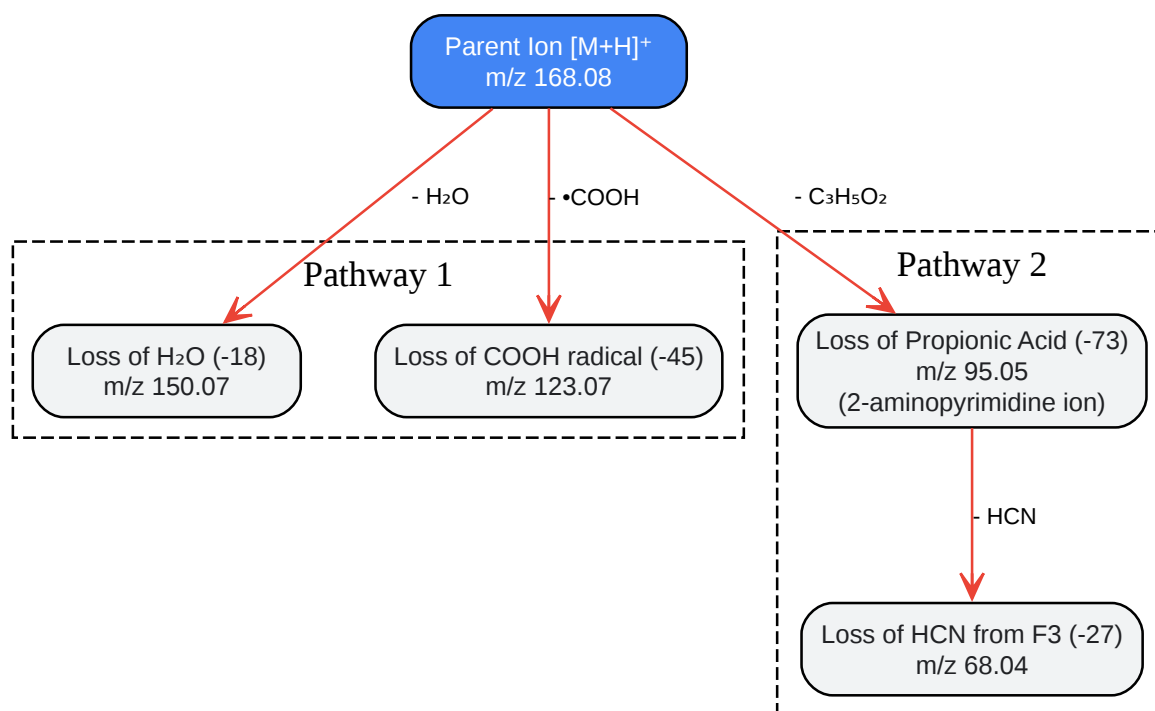
- Analysis:
 - Acquire data in full scan mode to detect the [M+H]⁺ ion. The expected m/z for C₇H₉N₃O₂ is 167.17, so the protonated ion [M+H]⁺ should appear at m/z 168.08.

- Perform a separate MS/MS experiment (or data-dependent acquisition) by targeting m/z 168.08 for fragmentation to confirm the structure.

Predicted Mass Fragmentation Pathway

The fragmentation is expected to proceed via two primary pathways:

- Loss of the propionic acid side chain: Cleavage of the C-N bond between the propionic acid moiety and the amino linker.
- Fragmentation of the pyrimidine ring: Characteristic losses of small neutral molecules like HCN.[7]



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Caption: Predicted ESI-MS/MS fragmentation of **2-(Pyrimidin-2-ylamino)-propionic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structural confirmation. Both ^1H and ^{13}C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[8]

Scientific Principle & Method Causality

^1H NMR provides information about the chemical environment and connectivity of protons. Key expected signals include the pyrimidine ring protons, the methine (CH) and methyl (CH_3) protons of the propionic acid moiety, and exchangeable protons from the amine (NH) and carboxylic acid (COOH) groups. ^{13}C NMR provides complementary data for each unique carbon atom in the molecule.[9][10] The chemical shifts are highly sensitive to the electronic effects of the substituents.

Detailed Experimental Protocol: NMR

Objective: To confirm the chemical structure of **2-(Pyrimidin-2-ylamino)-propionic acid**.

Instrumentation & Materials:

- NMR Spectrometer (e.g., 400 MHz or higher).
- NMR tubes.
- Deuterated solvent: DMSO- d_6 (preferred for its ability to dissolve the sample and show NH/OH protons).
- Internal standard: Tetramethylsilane (TMS).

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO- d_6 in an NMR tube.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum (e.g., using a broadband decoupled pulse sequence).

- If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

Predicted Spectral Data

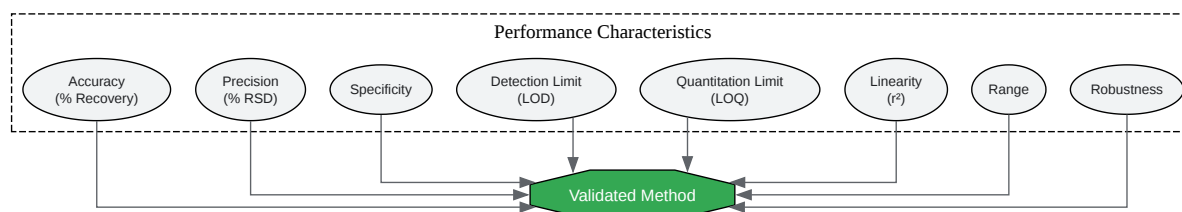
The following table provides an estimation of the chemical shifts (δ) in ppm relative to TMS. Actual values may vary.

Group	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Multiplicity / Notes
Pyrimidine H-4, H-6	~8.2 - 8.4	~158	Doublet (d)
Pyrimidine H-5	~6.6 - 6.8	~110	Triplet (t)
-NH-	~7.0 - 8.0	-	Broad singlet (br s), exchangeable
-CH- (propionic)	~4.2 - 4.5	~55	Quartet (q)
-CH ₃ (propionic)	~1.4 - 1.6	~18	Doublet (d)
-COOH	>12.0	~175	Very broad singlet (br s), exchangeable
Pyrimidine C-2	-	~162	Carbon attached to two nitrogens

Framework for Method Validation

Every analytical protocol must be validated to ensure it is fit for its intended purpose.^[11]

Validation is a formal process that demonstrates the reliability, reproducibility, and accuracy of the method.^{[12][13]} The core parameters are defined by international guidelines such as those from the ICH.^{[5][14]}



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Caption: Key parameters for analytical method validation according to ICH guidelines.[5][14]

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